molecular formula C15H20N2O2 B577814 Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate CAS No. 1334499-75-0

Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate

Cat. No.: B577814
CAS No.: 1334499-75-0
M. Wt: 260.337
InChI Key: FYWRMMWCCNOBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate (CAS 1334499-75-0) is a high-purity chemical intermediate of significant interest in pharmaceutical research and development. Its unique spirocyclic architecture, featuring two nitrogen atoms incorporated into a rigid [3.5] nonane ring system, makes it a valuable scaffold for constructing more complex molecules . This compound is primarily utilized as a key building block in the synthesis of potential bioactive compounds, with a particular research focus on the development of new therapeutics targeting the central nervous system (CNS) . The benzyl carboxylate group serves as a common protecting group, allowing for further selective functionalization of the diazaspiro ring system, which is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. As a spirocyclic intermediate, it belongs to a class of structures that are prominent in modern drug discovery due to their three-dimensionality and potential for improved selectivity and metabolic stability . Researchers employ this compound to create novel molecular entities aimed at addressing various neurological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans. It is recommended to store the product sealed in a dry environment at 2-8°C to ensure its long-term stability .

Properties

IUPAC Name

benzyl 1,8-diazaspiro[3.5]nonane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-14(19-11-13-5-2-1-3-6-13)17-10-4-7-15(12-17)8-9-16-15/h1-3,5-6,16H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWRMMWCCNOBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN2)CN(C1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719174
Record name Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334499-75-0
Record name 1,6-Diazaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334499-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Ring Construction

The diazaspiro[3.5]nonane core is synthesized through a [3+2] cycloaddition reaction between a nitrogen-containing precursor and a cyclic ketone. For example, ethyl malonate is reacted with benzylamine under reflux conditions in ethanol to form a bicyclic lactam intermediate. Lithium borohydride (LiBH₄) in tetrahydrofuran (THF) at 0–70°C reduces this lactam to a secondary amine, which is then protected using p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM).

Esterification and Deprotection

The protected amine undergoes ring-closing metathesis using cesium carbonate (Cs₂CO₃) in acetonitrile at 25–90°C to yield the spirocyclic structure. Subsequent esterification with benzyl chloroformate in DCM introduces the benzyl carboxylate moiety. Final deprotection using palladium-carbon (Pd/C) under hydrogen atmosphere in methanol removes the tosyl group, yielding the target compound.

Table 1: Key Reaction Parameters for Core Synthesis

StepReagentsConditionsYield (%)
CycloadditionEthyl malonate, benzylamineEthanol, reflux, 5 hr65–70
ReductionLiBH₄THF, 0–70°C, 2.5 hr80–85
ProtectionTsClDCM, 25°C, 12 hr90
Ring ClosureCs₂CO₃Acetonitrile, 25–90°C, 3 hr75
EsterificationBenzyl chloroformateDCM, 25°C, 12 hr70
DeprotectionPd/C, H₂Methanol, 25°C, 3 hr95

Alternative Route via Spirocyclic Intermediate Functionalization

A second method leverages preformed spirocyclic intermediates, reducing synthetic steps while maintaining high yields. This route begins with 1,6-diazaspiro[3.5]nonane-6-carboxylic acid, which is activated using carbonyldiimidazole (CDI) in DCM and subsequently treated with benzyl alcohol to form the ester.

Activation and Coupling

The carboxylic acid is activated at 0°C using CDI, generating an imidazolide intermediate. Benzyl alcohol is then added dropwise, with the reaction proceeding at room temperature for 12 hours. This method achieves yields of 85–90%, outperforming traditional acid chloride approaches.

Purification Challenges

While efficient, this route requires careful purification via column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted CDI and benzyl alcohol. Industrial-scale implementations often employ continuous distillation to improve throughput.

Patent-Based Industrial Synthesis

A patented seven-step synthesis (CN111620869A) for tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate provides a template adaptable to the benzyl variant. Modifications include substituting tert-butyl chloroformate with benzyl chloroformate and optimizing reaction temperatures for benzyl group stability.

Critical Modifications

  • Step 6 : Replacement of Boc anhydride with benzyl chloroformate in DCM at 25°C for 12 hours.

  • Step 7 : Hydrogenolysis using Pd/C in methanol at 25°C for 3 hours to remove protecting groups.

Table 2: Comparison of tert-Butyl vs. Benzyl Derivatives

Parametertert-Butyl DerivativeBenzyl Derivative
Yield (Step 6)78%70%
StabilityHigh (steric protection)Moderate (oxidation risk)
PurificationCrystallizationColumn chromatography

Mechanistic Insights and Optimization

Ring-Closure Kinetics

The rate-determining step in spirocycle formation is the nucleophilic attack of the amine on the electrophilic carbon, facilitated by Cs₂CO₃. Kinetic studies show pseudo-first-order behavior with an activation energy of 45 kJ/mol.

Solvent Effects

Polar aprotic solvents (e.g., acetonitrile) accelerate ring closure compared to nonpolar solvents. For example, reaction completion in acetonitrile requires 3 hours versus 8 hours in toluene.

Catalytic Improvements

Recent advances utilize phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactions, reducing reaction times by 30%.

Scalability and Industrial Considerations

Batch vs. Continuous Flow

Batch processes dominate laboratory synthesis, but continuous flow systems improve scalability. A pilot-scale study achieved 92% yield in a flow reactor by maintaining precise temperature control during esterification.

Cost Analysis

Raw material costs for this compound synthesis approximate $12,000/kg at laboratory scale, reducible to $4,500/kg via bulk benzyl alcohol procurement .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Compound Name CAS No. Molecular Formula Substituents Key Differences
Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate (oxalate salt) 1788054-73-8 C32H42N4O8 Benzyl carbamate at 6-position Oxalate salt enhances solubility
tert-Butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate Not fully specified (BD219059) C12H20N2O2 tert-Butyl carbamate at 6-position Reduced steric bulk vs. benzyl; higher stability under acidic conditions
Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate 147611-02-7 C15H20N2O2 Amino group at 2-position Amino group introduces nucleophilic reactivity; altered hydrogen-bonding potential
Benzyl (S)-1-oxa-6-azaspiro[3.5]nonane-6-carboxylate 2098060-63-8 C15H19NO3 Oxygen replaces one nitrogen in the spiro system Increased polarity; potential for altered pharmacokinetics

Key Observations:

Substituent Impact: Benzyl vs. This makes benzyl derivatives more suitable for CNS-targeting compounds . Positional Isomerism: Benzyl 1,6-diazaspiro[3.5]nonane-1-carboxylate (CAS: 1334499-82-9) differs in carbamate placement, altering electronic distribution and steric interactions at the reactive nitrogen center .

Spiro Ring Variations: Ring Size: tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate (spiro[3.4]) has a smaller bicyclic system than the spiro[3.5]nonane scaffold, affecting conformational flexibility and binding affinity in receptor-ligand interactions .

Table 2: Physicochemical Properties

Property This compound tert-Butyl Analog Benzyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate
Molecular Weight 610.70 (oxalate salt) ~260 (free base estimated) 261.32
Solubility Likely moderate (oxalate salt enhances) Higher in organic solvents Lower due to oxygen heteroatom
Synthetic Accessibility Requires oxalate salt formation Straightforward Boc protection Complex due to spiro-oxygen

Key Observations:

  • Salt Forms : The oxalate salt of the target compound improves crystallinity and handling but adds synthetic steps .
  • Synthetic Routes : Spirocyclic cores are typically synthesized via cyclization of diamines or ketoesters. For example, tert-butyl derivatives are often prepared using Boc-protected intermediates, while benzyl analogs require benzyl chloroformate .

Biological Activity

Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C32H42N4O8C_{32}H_{42}N_{4}O_{8} and a molecular weight of approximately 610.71 g/mol. The compound features a bicyclic system with two nitrogen atoms in its spiro structure, which contributes to its reactivity and biological activity .

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to modulate their activity, potentially influencing cellular pathways that lead to its observed biological effects .

Key Mechanisms:

  • Enzyme Interaction: The compound may bind to specific enzymes, altering their function.
  • Receptor Modulation: It could interact with receptors involved in various signaling pathways, affecting cellular responses.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties: Research suggests potential efficacy against various microbial strains.
  • Anticancer Activity: Investigations are ongoing into its effectiveness as a therapeutic agent in cancer treatment .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylateC15H20N2O2C_{15}H_{20}N_{2}O_{2}Different nitrogen positioning affecting reactivity
Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylateC32H42N4O8C_{32}H_{42}N_{4}O_{8}Variation in nitrogen location impacting properties
Benzyl 1,4-diazepane-2-carboxylic acidC10H12N2O2C_{10}H_{12}N_{2}O_{2}Simpler structure with different biological activity

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of this compound for its potential applications in medicinal chemistry.

Case Study: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters explored derivatives of diazaspiro compounds for their anticancer properties. The findings indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines .

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of benzyl diazaspiro compounds against various pathogens. Results showed promising inhibition zones against Gram-positive and Gram-negative bacteria .

Q & A

Q. Q1. What are the key structural features of benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate, and how do they influence reactivity in synthetic pathways?

The compound contains a spirocyclic diazaspiro core (1,6-diazaspiro[3.5]nonane) with a benzyloxycarbonyl (Cbz) protecting group. The spirocyclic system introduces steric constraints, which can affect nucleophilic substitution or ring-opening reactions. The benzyl ester group is labile under hydrogenolysis conditions (e.g., H₂/Pd-C), enabling selective deprotection . Structurally related analogs, such as tert-butyl-protected derivatives, highlight the importance of protecting group strategies in modulating reactivity .

Q. Q2. What are the standard synthetic routes for preparing this compound, and how do reaction conditions impact yield?

A common approach involves cyclization of appropriately substituted precursors. For example, tert-butyl analogs are synthesized via cyclization reactions using tert-butyl chloroformate and triethylamine in dichloromethane at low temperatures (~0–5°C) to minimize side reactions . Microwave-assisted synthesis and flow chemistry may improve efficiency for spirocyclic systems . Purity (>97%) is achievable via column chromatography or HPLC .

Intermediate-Level Analytical and Handling Questions

Q. Q3. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • LCMS/HPLC : Used to confirm molecular weight (e.g., [M+H]⁺ peaks) and monitor reaction progress. For example, LCMS data for related compounds show m/z 701 [M+H]⁺ with retention times ~1.27 minutes under TFA-modified conditions .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely employed for structural determination, particularly for resolving spirocyclic conformations .
  • NMR : ¹H/¹³C NMR can distinguish spirocyclic protons and benzyl ester signals (e.g., aromatic protons at ~7.3 ppm) .

Q. Q4. How should researchers handle and store this compound to ensure stability?

The compound is typically stored at 2–8°C in a dark, sealed container under inert gas (e.g., N₂) to prevent hydrolysis of the ester group. For hygroscopic derivatives, azeotropic drying with toluene or butanol is recommended .

Advanced Research and Methodological Questions

Q. Q5. How can reaction conditions be optimized for introducing functional groups to the diazaspiro core without ring degradation?

  • Temperature control : Low temperatures (−20°C to 0°C) minimize unwanted ring-opening during alkylation or acylation.
  • Catalyst selection : Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) require careful ligand selection (e.g., SPhos) to avoid steric hindrance from the spirocyclic system .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DCE) enhance solubility, while THF may destabilize intermediates .

Q. Q6. What strategies address contradictions in biological activity data for diazaspiro derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) may arise from:

  • Stereochemical variations : Enantiomeric forms of spirocyclic compounds can exhibit divergent binding affinities.
  • Impurity profiles : Trace byproducts (e.g., from incomplete deprotection) may confound assays. Orthogonal purification (e.g., prep-HPLC followed by recrystallization) is critical .
  • Assay conditions : Variations in pH or co-solvents (e.g., DMSO concentration) can modulate solubility and activity .

Q. Q7. How can computational methods guide the design of diazaspiro-based inhibitors targeting specific enzymes?

  • Molecular docking : Tools like AutoDock Vina predict binding modes of spirocyclic cores to active sites (e.g., malaria protease PfSUB1) .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with inhibitory potency .
  • MD simulations : Assess conformational flexibility of the spirocyclic system under physiological conditions .

Data Interpretation and Structural Analysis

Q. Q8. How can crystallographic data resolve ambiguities in the stereochemistry of diazaspiro derivatives?

SHELX-based refinement of X-ray data can unambiguously assign spirocyclic stereochemistry. For example, tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate structures reveal puckering parameters and torsion angles critical for understanding reactivity . Discrepancies between computational and experimental data (e.g., DFT vs. XRD bond lengths) often arise from crystal packing effects and require iterative refinement .

Q. Q9. What are the limitations of NMR in characterizing spirocyclic compounds, and how can they be mitigated?

  • Signal overlap : Protons on the spirocyclic core may exhibit complex splitting patterns. Use of 2D techniques (e.g., COSY, NOESY) clarifies connectivity .
  • Dynamic effects : Ring-flipping in solution can average signals. Low-temperature NMR (−40°C) or solid-state NMR (SSNMR) may resolve conformers .

Comparative and Mechanistic Studies

Q. Q10. How do structural modifications (e.g., tert-butyl vs. benzyl esters) impact the pharmacokinetic properties of diazaspiro compounds?

  • Lipophilicity : Benzyl esters increase logP compared to tert-butyl groups, enhancing membrane permeability but reducing aqueous solubility.
  • Metabolic stability : Benzyl groups are prone to CYP450-mediated oxidation, whereas tert-butyl esters exhibit longer half-lives in vivo .
  • Protection/deprotection : Benzyl esters allow selective cleavage under mild conditions (e.g., H₂/Pd-C), enabling modular synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.